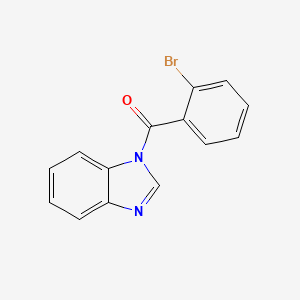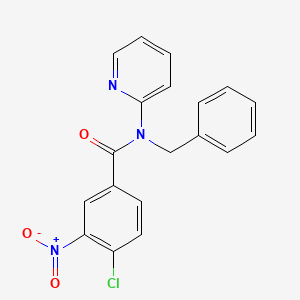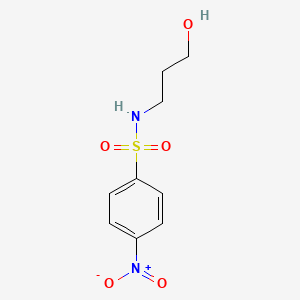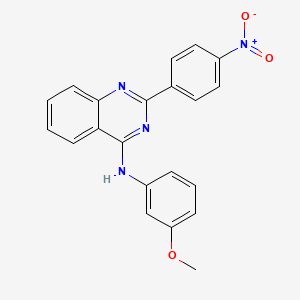![molecular formula C16H22NO3S+ B11635006 1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11635006.png)
1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound that features a bicyclic structure with a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[222]octan-1-ium typically involves the alkylation of 1,4-diazabicyclo[22The reaction conditions often require the use of polar solvents such as polyethylene glycol (PEG) or diglyme at elevated temperatures to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where primary alcohols, alkyl halides, or sulfonates are reacted with phenols or other nucleophile sources in the presence of DABCO. This method allows for efficient production of the desired quaternary ammonium salt with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles to form piperazine derivatives.
Oxidation and reduction: The presence of the thiophene ring allows for potential oxidation reactions, while the carbonyl group can undergo reduction.
Ring-opening reactions: The bicyclic structure can be opened under specific conditions to form linear or cyclic products.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phenols, and primary alcohols. Reaction conditions often involve high temperatures and the use of polar solvents such as PEG or diglyme .
Major Products Formed
The major products formed from these reactions include piperazine derivatives, oxidized thiophene compounds, and various linear or cyclic products resulting from ring-opening reactions .
Scientific Research Applications
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a component in dye lasers.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with various molecular targets and pathways. The quaternary ammonium ion can interact with negatively charged biomolecules, while the thiophene ring and carbonyl group can participate in redox reactions and hydrogen bonding. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to the compound, used as a catalyst and ligand in various reactions.
1-Benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium: Similar structure but with a benzyl group instead of the ethoxy and thiophene groups.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[22The presence of the thiophene ring and the quaternary ammonium ion distinguishes it from other similar compounds, offering unique properties for scientific research and industrial applications .
Properties
Molecular Formula |
C16H22NO3S+ |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]acetate |
InChI |
InChI=1S/C16H22NO3S/c1-2-20-15(18)11-17-7-5-12(6-8-17)13(10-17)16(19)14-4-3-9-21-14/h3-4,9,12-13H,2,5-8,10-11H2,1H3/q+1 |
InChI Key |
CIUDKPIIMNGTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11634932.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634943.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634954.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634965.png)
![2-(dimethylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634977.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)

![N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634987.png)
![ethyl (2,6-dichloro-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11634988.png)
![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634993.png)
![2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11635000.png)
